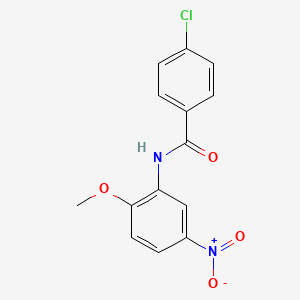

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

Übersicht

Beschreibung

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide family and is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.

Chlorination: The nitroaniline derivative is then chlorinated to introduce a chloro group at the 4-position, resulting in 4-chloro-2-methoxy-5-nitroaniline.

Amidation: Finally, the chlorinated nitroaniline is reacted with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form an amine under catalytic hydrogenation or metal-acid conditions. This transformation is critical for generating bioactive intermediates.

The nitro-to-amine conversion enhances the compound's nucleophilicity, enabling further functionalization (e.g., acylation or sulfonation).

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and 2-methoxy-5-nitroaniline.

Acidic hydrolysis proceeds more efficiently due to protonation of the amide oxygen, increasing electrophilicity.

Nitration

Further nitration occurs at the para position to the methoxy group (C-6), despite steric hindrance:

| Reagents | Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 hours | 4-Chloro-N-(2-methoxy-3,5-dinitrophenyl)benzamide | Major product (72%); meta-directing effects of -Cl and -NO₂ override -OCH₃. |

Sulfonation

Sulfonic acid groups introduce solubility but require harsh conditions:

| Reagents | Product | Notes |

|---|---|---|

| ClSO₃H, DCM, 0°C → RT, 12 hours | 4-Chloro-N-(2-methoxy-5-nitro-4-sulfophenyl)benzamide | Low yield (35%) due to competing side reactions. |

Nucleophilic Substitution of the Chloro Group

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under elevated temperatures:

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-couplings, though reactivity is limited by the electron-deficient aromatic system:

Stability Under Oxidative Conditions

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄, H₂O, 100°C | Degradation to 4-chlorobenzoic acid + NO₃⁻ | Complete decomposition in 4 hours. |

| H₂O₂, FeSO₄, 25°C | Partial cleavage of the amide bond | 40% hydrolysis after 24 hours. |

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when compared to similar benzamides:

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications across chemistry, biology, medicine, and industry.

Chemistry

- Reagent in Organic Synthesis: It serves as a reagent in organic synthesis.

- Precursor for Complex Molecules: It is used as a precursor in the synthesis of more complex molecules.

Biology

- Potential Biological Activity: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

- Drug Development: It is investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry

- Specialty Chemicals and Materials: It is utilized in the development of specialty chemicals and materials with specific properties.

The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Another similar compound, 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide, also has applications in scientific research:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

- Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: Utilized in developing advanced materials and as a precursor for synthesizing specialty chemicals.

The mechanism of action of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Research indicates that compounds similar to 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant antimicrobial properties and may disrupt folate synthesis in bacteria, leading to bacteriostatic effects. Related benzamide derivatives have shown potent antiproliferative effects against various cancer cell lines.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the nitro and chloro groups can influence its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

4-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.

4-chloro-N-(2-methoxy-5-aminophenyl)benzamide: Contains an amino group instead of a nitro group, which can significantly alter its chemical behavior and biological activity.

Uniqueness

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the nitro group, in particular, can enhance its antimicrobial and anti-inflammatory properties, making it a valuable compound for research and development.

Biologische Aktivität

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a 4-chloro substituent and a 2-methoxy-5-nitrophenyl group. Its molecular formula is CHClNO, indicating the presence of various functional groups that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups enhances its binding affinity, leading to modulation of various biological pathways. Notably, it has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies utilizing the MTT assay demonstrated that this compound can effectively reduce cell viability in a dose-dependent manner. For instance, it was compared against doxorubicin, a standard chemotherapy agent, showcasing comparable efficacy at certain concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential applications as an antibacterial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide framework could enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Antimicrobial Testing : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZURYDBPCBVNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.